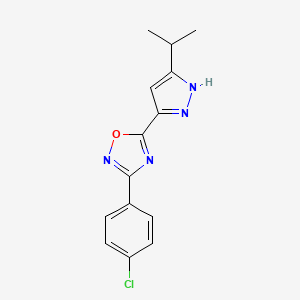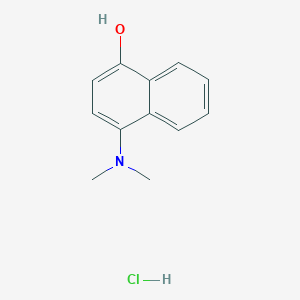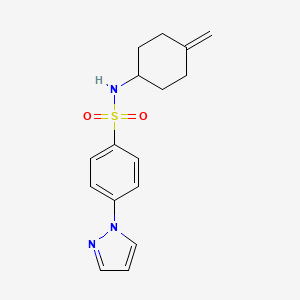
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide, commonly known as MCPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCPP is a member of the sulfonamide class of compounds and is structurally similar to other compounds that have been studied for their potential therapeutic effects.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-inflammatory Applications
Sulfonamide-containing 1,5-diarylpyrazole derivatives have been explored for their cyclooxygenase-2 (COX-2) inhibitory activities. These compounds, through extensive structure-activity relationship studies, have shown potential as potent and selective inhibitors. Celecoxib, a well-known example, has progressed into clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Applications
Novel heterocyclic compounds featuring a sulfonamido moiety have been synthesized and evaluated for antibacterial activity. These endeavors aim to produce compounds with high activities against various bacterial strains, highlighting the sulfonamide group's contribution to antimicrobial efficacy (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-HCV Agents
Celecoxib derivatives have been synthesized and assessed for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their activities and exhibited promising outcomes without causing significant tissue damage, showcasing the therapeutic potential of sulfonamide derivatives in various domains (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Research into polymethoxylated-pyrazoline benzene sulfonamides has demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes, a property that can be leveraged for therapeutic applications. These compounds have shown to possess cytotoxic activities against both tumor and non-tumor cell lines, highlighting their potential as lead molecules for further development (Kucukoglu et al., 2016).
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-5-14(6-4-13)18-22(20,21)16-9-7-15(8-10-16)19-12-2-11-17-19/h2,7-12,14,18H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPPJSAMDZIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

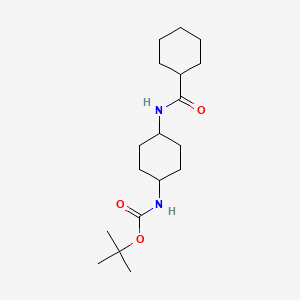
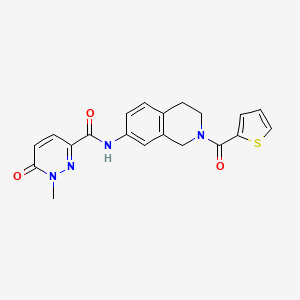
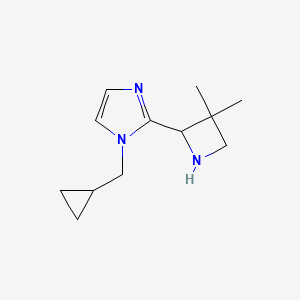
![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
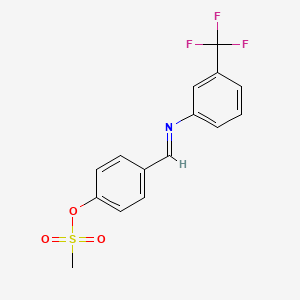
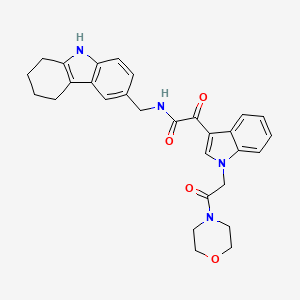
![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)
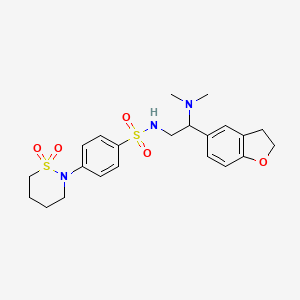
![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)
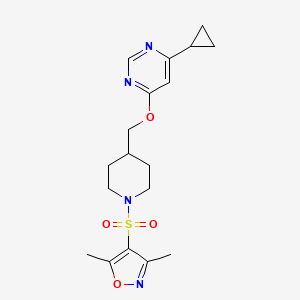
![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)
